[2-(2-chlorophenyl)-4-quinolyl](morpholino)methanone
Description
2-(2-Chlorophenyl)-4-quinolylmethanone is a quinoline-derived compound characterized by a chlorophenyl substituent at the 2-position of the quinoline core and a morpholino methanone group at the 4-position. This structural configuration confers unique physicochemical properties, such as enhanced lipophilicity and electronic effects, which influence its biological interactions. The compound is primarily investigated for applications in medicinal chemistry, including enzyme modulation and anticancer activity, though its exact mechanisms remain under study.
Properties
IUPAC Name |
[2-(2-chlorophenyl)quinolin-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c21-17-7-3-1-6-15(17)19-13-16(14-5-2-4-8-18(14)22-19)20(24)23-9-11-25-12-10-23/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRSQYOBFDTSCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-4-quinolylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline ring is reacted with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Morpholino Group: The morpholino group can be attached through a nucleophilic substitution reaction, where the intermediate product is reacted with morpholine in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of 2-(2-chlorophenyl)-4-quinolylmethanone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-4-quinolylmethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholino group can be replaced with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Amines, thiols; typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: The compound is being explored for its potential therapeutic applications, including its use as a drug candidate for the treatment of infectious diseases and cancer.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-4-quinolylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interact with bacterial cell membranes, leading to disruption of membrane integrity and cell death.
Comparison with Similar Compounds
Table 1: Comparative Analysis of 2-(2-Chlorophenyl)-4-quinolylmethanone and Analogues
| Compound Name | Structural Features | Biological/Chemical Properties |
|---|---|---|
| 2-(2-Chlorophenyl)-4-quinolylmethanone | - 2-Chlorophenyl substituent - Morpholino methanone at C4 |
- Targets enzymes/receptors via halogen bonding - Potential anticancer activity |
| [6-Fluoro-2-methyl-3,4-dihydroquinolinyl] analogue () | - 6-Fluoro and 2-methyl groups on dihydroquinoline - Chlorophenyl at C2 |
- Enhanced metabolic stability due to dihydroquinoline - Broader agrochemical applications |
| (4-((4-Fluorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone () | - Thiomorpholino (sulfur-containing) - 4-Fluorophenylamino group |
- Improved solubility due to thiomorpholino - Anticancer activity via kinase inhibition |
| (6-Chloro-4-{[2-(thiophen-2-yl)ethyl]amino}quinolin-3-yl)(morpholino)methanone | - Thiophene-ethylamino chain - Morpholino at C3 |
- Electron-rich thiophene enhances π-π stacking - Antimicrobial and antiparasitic activity |
| (4-Bromophenyl)(morpholino)methanone () | - Bromophenyl substituent (vs. chlorophenyl) - Morpholino |
- Higher molecular weight and reactivity due to bromine - Used in cross-coupling reactions |
| 4-Aminoquinoline () | - Basic quinoline core with amino group | - Classic antimalarial agent - Lacks morpholino, reducing solubility |
Key Insights from Comparisons
Substituent Effects: Halogen Variation: Bromine in (4-Bromophenyl)(morpholino)methanone increases steric hindrance and reactivity compared to chlorine in the target compound, affecting binding kinetics . Fluorine Incorporation: Fluorine in the 6-fluoro dihydroquinoline analogue () enhances metabolic stability and bioavailability.
Heterocyclic Modifications: Thiomorpholino vs. Thiophene Addition: The thiophene-ethylamino chain in ’s compound enables stronger π-π stacking with aromatic residues in enzymes .
Biological Activity: Anticancer Potential: While the target compound’s chlorophenyl and morpholino groups may inhibit kinases or proteasomes, the thiomorpholino analogue () shows higher specificity for tyrosine kinases . Antimicrobial Activity: Thiophene-containing derivatives () exhibit broader antimicrobial spectra due to enhanced membrane penetration .
Biological Activity
The compound 2-(2-chlorophenyl)-4-quinolylmethanone, often referred to in literature as a quinoline derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
2-(2-chlorophenyl)-4-quinolylmethanone is characterized by the presence of a quinoline ring system substituted with a chlorophenyl group and a morpholino functional group. These structural features contribute to its diverse biological activities.
Research indicates that quinoline derivatives, including 2-(2-chlorophenyl)-4-quinolylmethanone, exert their effects through various mechanisms:
- Inhibition of Enzymatic Activity : Quinoline derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and viral replication.
- Topoisomerase Binding : Molecular docking studies suggest that this compound can bind to topoisomerase I, an enzyme critical for DNA replication and transcription, thereby inducing cytotoxic effects in cancer cells .
- Antiviral Activity : Some studies indicate that similar compounds may interfere with viral DNA replication processes, making them potential candidates for antiviral therapy .
Anticancer Activity
A significant focus of research on 2-(2-chlorophenyl)-4-quinolylmethanone has been its anticancer properties. In vitro studies have demonstrated:
- Cytotoxic Effects : The compound exhibits notable antiproliferative activity against various cancer cell lines, including breast cancer cell lines MCF-7 and MDA-MB-468. In particular, compounds derived from similar structures have shown IC50 values indicating effective cytotoxicity in these models .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 18 | MCF-7 | 0.45 |
| 20 | MDA-MB-468 | 0.32 |
Antiviral Activity
In addition to its anticancer potential, the compound has been evaluated for antiviral properties:
- HAdV Inhibition : Preliminary studies suggest that derivatives of this compound can inhibit human adenovirus (HAdV) replication with sub-micromolar potency. For instance, one derivative exhibited an IC50 value of 0.27 µM against HAdV while maintaining low cytotoxicity .
Case Studies
- Breast Cancer Models : A study involving a series of quinoline derivatives demonstrated that specific modifications to the structure enhanced cytotoxicity against breast cancer cell lines. Compounds 17 and 18 were particularly effective, leading to further investigations into their mechanisms of action and potential clinical applications .
- Antiviral Screening : Another investigation focused on the antiviral activity of related compounds showed that certain modifications could significantly enhance selectivity and potency against HAdV, suggesting a promising avenue for therapeutic development against viral infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
